molecular formula C24H19N3O2 B5466277 N-9-acridinyltryptophan

N-9-acridinyltryptophan

Cat. No. B5466277
M. Wt: 381.4 g/mol
InChI Key: KLTRUWFOTALXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-9-acridinyltryptophan, commonly known as AcTrp, is a fluorescent probe used in various scientific research applications. It is a derivative of tryptophan, an essential amino acid, and acridine, a heterocyclic organic compound. AcTrp has been widely used in biochemical and physiological studies due to its unique properties and characteristics.

Mechanism of Action

AcTrp works by binding to proteins and changing their fluorescence properties. It has a high quantum yield, which makes it a highly sensitive probe to detect changes in the protein environment. AcTrp has been shown to bind to the hydrophobic regions of proteins, and its fluorescence properties change depending on the polarity of the environment.
Biochemical and Physiological Effects:
AcTrp has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not affect the enzymatic activity of proteins, and it has been shown to be non-toxic to cells. AcTrp has been used in various cellular and animal studies without any observed adverse effects.

Advantages and Limitations for Lab Experiments

AcTrp has several advantages for lab experiments. It is a highly sensitive probe, and its fluorescence properties are easily detectable. AcTrp is also easy to synthesize and can be incorporated into proteins without affecting their structure or function. However, AcTrp has some limitations, such as its limited ability to penetrate cell membranes and its sensitivity to pH changes.

Future Directions

There are several future directions for the use of AcTrp in scientific research. One potential application is in the study of protein-protein interactions. AcTrp can be used to detect changes in protein fluorescence when two proteins interact, providing insight into the mechanism of protein-protein interactions. Another potential application is in the study of protein folding. AcTrp can be used to monitor changes in protein fluorescence during the folding process, providing insight into the mechanism of protein folding. Finally, AcTrp can be used in the study of membrane transporters and ion channels, providing insight into their structure and function.

Synthesis Methods

AcTrp can be synthesized through various methods, including the reaction of acridine with tryptophan or the reaction of N-acridinyl chloride with tryptophan. The former method is the most commonly used one, where acridine is reacted with tryptophan in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

AcTrp is widely used as a fluorescent probe in various scientific research applications. It has been used in the study of protein-ligand interactions, enzyme kinetics, and protein folding. AcTrp has also been used in the study of membrane transporters and ion channels.

properties

IUPAC Name

2-(acridin-9-ylamino)-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c28-24(29)22(13-15-14-25-19-10-4-1-7-16(15)19)27-23-17-8-2-5-11-20(17)26-21-12-6-3-9-18(21)23/h1-12,14,22,25H,13H2,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTRUWFOTALXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=C4C=CC=CC4=NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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